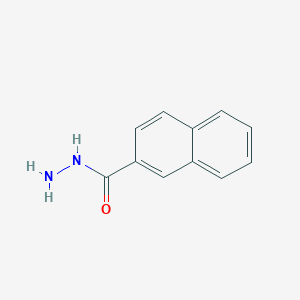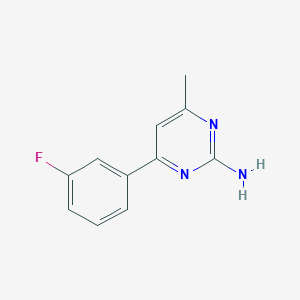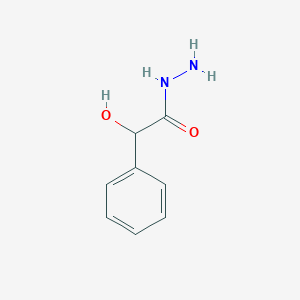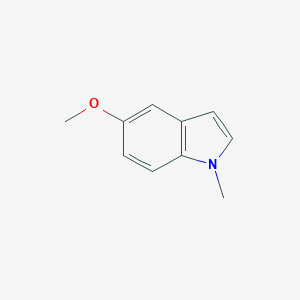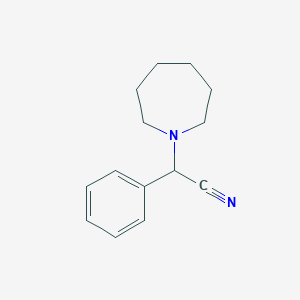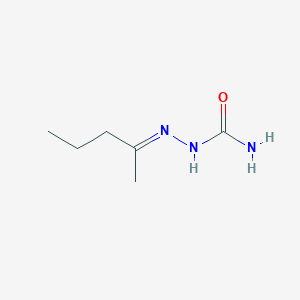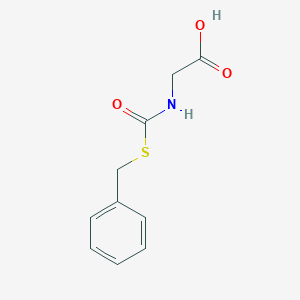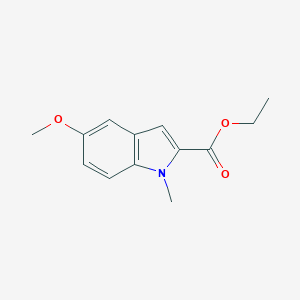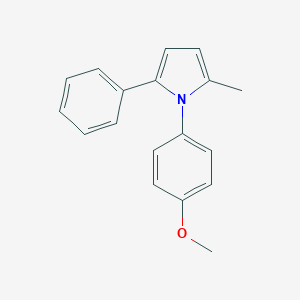
1H-Pyrrole, 1-(4-methoxyphenyl)-2-methyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 1-(4-methoxyphenyl)-2-methyl-5-phenyl- is a chemical compound that belongs to the pyrrole family. It has gained significant attention from researchers due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-(4-methoxyphenyl)-2-methyl-5-phenyl- is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and DNA gyrase, a protein involved in DNA replication in bacteria.
Biochemical and Physiological Effects:
Studies have shown that 1H-Pyrrole, 1-(4-methoxyphenyl)-2-methyl-5-phenyl- has a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to reduce inflammation and pain in animal models. However, more research is needed to fully understand its effects on human health.
Advantages and Limitations for Lab Experiments
One of the advantages of 1H-Pyrrole, 1-(4-methoxyphenyl)-2-methyl-5-phenyl- is its relatively simple synthesis method, which makes it accessible to researchers. It also has a range of potential applications in various fields, as discussed above. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects.
Future Directions
There are many potential future directions for research on 1H-Pyrrole, 1-(4-methoxyphenyl)-2-methyl-5-phenyl-. Some possible areas of investigation include:
1. Further studies to elucidate its mechanism of action, which could lead to the development of more effective drugs.
2. Studies to investigate its potential as an insecticide or fungicide in agriculture.
3. Investigations into its potential use in organic electronics and optoelectronics.
4. Studies to investigate its effects on the immune system and its potential as an immunomodulatory agent.
5. Investigations into its potential as a drug candidate for the treatment of neurodegenerative diseases.
In conclusion, 1H-Pyrrole, 1-(4-methoxyphenyl)-2-methyl-5-phenyl- is a chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been the subject of extensive scientific research. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 1H-Pyrrole, 1-(4-methoxyphenyl)-2-methyl-5-phenyl- can be achieved through various methods, including the Hantzsch reaction and the Paal-Knorr reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine in the presence of a catalyst. The Paal-Knorr reaction involves the cyclization of a 1,4-dicarbonyl compound with an amine or ammonia in the presence of an acid catalyst. Both methods have been used successfully to synthesize 1H-Pyrrole, 1-(4-methoxyphenyl)-2-methyl-5-phenyl- with good yields.
Scientific Research Applications
1H-Pyrrole, 1-(4-methoxyphenyl)-2-methyl-5-phenyl- has been the subject of extensive research due to its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. In the field of agrochemicals, it has been studied for its insecticidal and fungicidal properties. In materials science, it has been explored for its potential use in organic electronics and optoelectronics.
properties
CAS RN |
132726-51-3 |
|---|---|
Product Name |
1H-Pyrrole, 1-(4-methoxyphenyl)-2-methyl-5-phenyl- |
Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-methyl-5-phenylpyrrole |
InChI |
InChI=1S/C18H17NO/c1-14-8-13-18(15-6-4-3-5-7-15)19(14)16-9-11-17(20-2)12-10-16/h3-13H,1-2H3 |
InChI Key |
JYVWOBGKZSYFKM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




